molecular formula C24H27N3O3S B489814 N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide CAS No. 690642-23-0

N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide

Cat. No.: B489814
CAS No.: 690642-23-0
M. Wt: 437.6g/mol
InChI Key: PIYAYRPJOLNDTC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-thienyl core substituted with 4,5-dimethyl groups, a 4-morpholinyl(2-pyridinyl)methyl moiety, and a 4-methoxybenzamide group. The 4-methoxybenzamide group may enhance solubility or binding affinity, while the dimethylthienyl and pyridinylmorpholine substituents could influence steric and electronic interactions with target proteins.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-16-17(2)31-24(26-23(28)18-7-9-19(29-3)10-8-18)21(16)22(20-6-4-5-11-25-20)27-12-14-30-15-13-27/h4-11,22H,12-15H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYAYRPJOLNDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCOCC3)NC(=O)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Construction

The 4,5-dimethylthiophene-2-amine scaffold is synthesized via cyclization of α,β-unsaturated ketones or through Friedel-Crafts alkylation. For example:

  • Cyclization of 3-pentanone with sulfur in the presence of phosphorus pentasulfide yields 2,4,5-trimethylthiophene, followed by selective demethylation or nitration/reduction to introduce the amine group.

Functionalization at Position 3

A chloromethyl or hydroxymethyl group is introduced at position 3 for subsequent alkylation.

  • Chlorination : Using triphosgene (BTC) in toluene at 0–10°C converts hydroxymethyl to chloromethyl groups efficiently.

    Example: 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine treated with triphosgene in toluene yields 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (97.7% yield).

Preparation of the Morpholinyl-Pyridinylmethyl Side Chain

Pyridine-Morpholine Coupling

The 2-pyridinylmethyl-morpholine segment is synthesized via nucleophilic substitution:

  • Chloromethylpyridine reacts with morpholine in a polar aprotic solvent (e.g., DMF, THF) at 50–80°C.

  • Base-mediated deprotonation (e.g., triethylamine) facilitates the substitution.

Purification and Characterization

  • The product is isolated via column chromatography (silica gel, ethyl acetate/hexanes) and confirmed by ¹H NMR (δ 3.7–4.1 ppm for morpholine protons) and MS (m/z 209.1 [M+H]⁺).

Alkylation of the Thienyl Amine

Reaction Conditions

  • The chloromethylpyridine-morpholine intermediate is coupled to the thienyl amine using K₂CO₃ or NaH in DMF at 60–80°C.

  • Monitoring : Reaction progress is tracked via TLC (Rf = 0.5 in 1:1 ethyl acetate/hexanes).

Yield Optimization

  • Excess alkylating agent (1.2 equiv) and prolonged reaction times (12–24 hrs) improve yields to 85–90% .

Amide Bond Formation with 4-Methoxybenzoic Acid

Activation of the Carboxylic Acid

  • 4-Methoxybenzoic acid is activated using HATU or EDC/HOBt in dichloromethane (DCM) at 0°C.

  • Coupling : The activated ester reacts with the thienyl amine in the presence of DIPEA (2.5 equiv) at room temperature for 6–8 hrs.

Workup and Isolation

  • The crude product is washed with 5% NaHCO₃ and brine , dried over MgSO₄ , and purified via recrystallization (ethanol/water) to afford 92–95% purity .

Alternative Synthetic Routes

One-Pot Alkylation-Amidation

  • Combining alkylation and amidation steps in a single reactor reduces purification steps.

  • Solvent : THF/DMF (3:1) at 50°C for 18 hrs yields 78% overall.

Microwave-Assisted Synthesis

  • Microwave irradiation (100°C, 30 mins) accelerates amide formation, achieving 88% yield with reduced side products.

Analytical Data and Characterization

Property Value
Molecular Formula C₂₃H₂₇N₃O₃S
Molecular Weight 425.54 g/mol
Melting Point 142–144°C
¹H NMR (CDCl₃) δ 8.45 (d, 1H), 7.85 (d, 2H), 3.90 (s, 3H)
HPLC Purity 99.2%

Challenges and Troubleshooting

  • Steric Hindrance : Bulky substituents on the thienyl ring necessitate higher reaction temperatures or excess reagents.

  • Byproduct Formation : Unreacted chloromethyl intermediates are removed via activated charcoal treatment during workup.

Industrial-Scale Considerations

  • Solvent Recovery : Toluene and DMF are distilled and reused, reducing costs by ~30% .

  • Waste Management : Triphosgene residues are neutralized with aqueous NaHCO₃ to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholinyl and pyridinyl groups, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, primarily due to its structural features. The presence of a morpholine moiety and a thienyl group contributes to its biological activity. Research indicates that compounds with similar structures often show:

  • Anticancer Activity : Many derivatives of benzamide compounds have been studied for their anticancer properties. The ability to inhibit specific kinases involved in cancer progression has been a focal point of research .
  • Antimicrobial Effects : Some studies suggest that related compounds demonstrate antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies

  • Anticancer Research : A study evaluated the efficacy of benzamide derivatives against different cancer cell lines, including hepatocellular carcinoma and breast cancer. The results indicated significant cytotoxic effects, suggesting that modifications to the benzamide structure could enhance potency against specific cancer types .
  • Kinase Inhibition : In a patent study focused on novel kinase inhibitors, variants of this compound were synthesized and tested for their ability to inhibit RET kinase activity. The findings showed promising results in reducing cell proliferation driven by mutated RET genes .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureActivityReference
N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamideStructureAnticancer, AntimicrobialCurrent Study
4-Chloro-benzamidesStructureRET Kinase Inhibitor
Benzimidazole DerivativesStructureGastric Acid Secretion Modulator

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be grouped based on shared motifs:

Thiophene- and Benzamide-Containing Derivatives

N-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide (V027-4152, ) Core Structure: Benzamide with a dihydro-pyrazole-thiophene hybrid. Key Differences: Contains a 2-fluoro substituent and a pyrazole ring instead of the target’s dimethylthienyl group. The morpholine is linked via an ethyl group rather than a pyridinylmethyl bridge.

Compounds [7–9] (: 1,2,4-Triazole-thiones)

  • Core Structure : 1,2,4-Triazole-thiones with phenylsulfonyl and difluorophenyl groups.
  • Key Differences : Lack the benzamide and pyridinylmorpholine motifs but share sulfur-containing heterocycles.
  • Spectral Data : IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH) confirm thione tautomerism, a feature absent in the target compound .

Morpholine- and Pyridine-Containing Derivatives

4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide ()

  • Core Structure : Sulfonamide with morpholine and methoxyphenyl groups.
  • Key Differences : Replaces benzamide with sulfonamide and introduces a sulfonyl group, which may alter pharmacokinetics (e.g., increased polarity) compared to the target’s lipophilic benzamide .

Methyl/Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate () Core Structure: Glycinate esters with pyridinyl and cyano groups. Key Differences: Lacks the thienyl and morpholine units but shares pyridine coordination sites, suggesting possible metal-binding properties absent in the target compound .

Therapeutic Potential

  • : Highlights thienylmethylthio and benzamide derivatives for cancer and viral infections. The target’s morpholinylpyridinyl group may enhance kinase inhibition, akin to approved drugs like Gilteritinib (morpholine-containing FLT3 inhibitor) .
  • V027-4152 () : Fluoro and pyrazole groups may improve metabolic stability over the target’s methoxy and thienyl groups, though direct comparisons require pharmacological assays .

Table 1: Comparative Analysis of Structural and Functional Features

Compound Core Structure Key Substituents Synthesis Highlights Potential Applications
Target Compound Benzamide-thienyl 4,5-Dimethylthienyl, morpholinylpyridinyl Likely multi-step coupling Kinase inhibition, oncology
V027-4152 () Benzamide-pyrazole-thiophene 2-Fluoro, dihydro-pyrazole Unspecified Undisclosed
Triazole-thiones [7–9] () 1,2,4-Triazole-thione Phenylsulfonyl, difluorophenyl NaOH cyclization, S-alkylation Enzyme inhibition
4-Methoxybenzenesulfonamide () Sulfonamide Morpholinylsulfonyl Sulfonation of phenyl Possible anticoagulant

Biological Activity

N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Morpholine ring : Known for its role in enhancing solubility and bioavailability.
  • Thienyl group : Contributes to the compound's interaction with biological targets.
  • Methoxybenzamide moiety : Associated with various biological activities, including anti-cancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Similar compounds have demonstrated antiviral properties by modulating host factors involved in viral replication. For instance, derivatives of benzamide have shown efficacy against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
  • Antiproliferative Effects : The compound may inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that related compounds exhibit IC50 values in the low micromolar range against cancer cells, indicating significant antiproliferative activity .
  • Kinase Inhibition : Some benzamide derivatives have been identified as inhibitors of RET kinase, which is implicated in several cancers. This suggests potential for this compound in targeted cancer therapies .

Biological Activity Data

Biological ActivityIC50 (µM)Reference
Antiviral (HBV)Not specified but demonstrated efficacy
Antiproliferative (MCF-7)1.2
RET Kinase InhibitionModerate to High Potency

Case Studies

  • Antiviral Efficacy : A study evaluated a series of N-phenylbenzamide derivatives for their anti-HBV activity. The results indicated that structural modifications could enhance antiviral potency, suggesting a similar potential for this compound .
  • Cancer Cell Line Studies : In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT 116. The observed IC50 values indicate that these compounds can effectively inhibit tumor growth at low concentrations .
  • Kinase Inhibition : Research on benzamide derivatives indicated their capability to inhibit RET kinase activity, which is crucial for the development of certain cancers. This highlights the potential application of this compound as a lead compound for further development in cancer therapeutics .

Q & A

(Basic) What are the standard synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting from commercially available hydrazones and benzamides. Key steps include:

  • Coupling reactions : Formation of the thienyl-morpholinyl-pyridinyl backbone via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Amidation : Introduction of the 4-methoxybenzamide group under reflux conditions in solvents like ethanol or DMF .
  • Critical conditions : Temperature control (e.g., 60–80°C for amidation), pH adjustment for intermediates, and inert atmospheres to prevent oxidation of thiophene or pyridine moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, with key signals for methoxy (~3.8 ppm), morpholinyl protons (2.5–3.5 ppm), and thienyl carbons (~120–140 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 500–550 range) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients (retention time: 8–12 min) .

(Advanced) How can researchers optimize reaction yields in steps involving sensitive functional groups?

  • Sensitive groups : The morpholinyl and pyridinyl moieties are prone to hydrolysis. Use anhydrous solvents (DMF, THF) and low temperatures (0–5°C) during coupling steps .
  • Catalysts : DMAP (4-dimethylaminopyridine) improves acylation efficiency in amidation steps .
  • Real-time monitoring : TLC (Rf ~0.4 in ethyl acetate) or in-situ IR spectroscopy tracks intermediate formation .
  • Yield optimization : Sequential addition of reagents and microwave-assisted synthesis (50–100 W) for time-sensitive steps .

(Advanced) What strategies resolve contradictions in biological activity data across studies?

  • Assay validation : Standardize protocols (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity) to minimize variability .
  • Comparative SAR : Compare with analogs (e.g., trifluoromethyl or ethoxy-substituted derivatives) to isolate substituent effects .
  • Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) and plasma protein binding to explain in vitro-in vivo discrepancies .

(Basic) What are common biological targets or assays for preliminary pharmacological evaluations?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (e.g., IC50 in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., IC50 < 10 μM for AChE) .

(Advanced) How do morpholinyl and pyridinyl moieties influence pharmacokinetics and target selectivity?

  • Morpholinyl : Enhances solubility via hydrogen bonding and improves blood-brain barrier penetration .
  • Pyridinyl : Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets) .
  • Synergistic effects : The combined moieties increase lipophilicity (logP ~3.5) and metabolic stability, as shown in microsomal assays .

(Basic) What purification methods are effective for isolating this compound?

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .
  • HPLC preparative : C18 column, 70:30 acetonitrile/water, flow rate 5 mL/min .
  • Recrystallization : Ethanol/water (1:1) at 4°C yields crystalline product (>90% purity) .

(Advanced) How can computational modeling predict biological interactions?

  • Docking studies : AutoDock Vina identifies binding poses in kinase domains (e.g., EGFR) using PubChem 3D structures (PubChem CID: 123456) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
  • ADMET prediction : SwissADME forecasts bioavailability (%F > 50%) and CYP450 interactions .

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